molecular formula C6H5Li3O7 B1201360 柠檬酸锂 CAS No. 919-16-4

柠檬酸锂

货号 B1201360
CAS 编号: 919-16-4
分子量: 210 g/mol
InChI 键: WJSIUCDMWSDDCE-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium citrate is a chemical compound composed of lithium and citric acid. It is a white, odorless crystalline powder that is soluble in water and alcohol. Lithium citrate has a variety of uses in scientific research and clinical applications. It is used in the synthesis of other compounds, as a buffer in biochemical experiments, and as a stabilizer in pharmaceuticals. It is also used in the treatment of bipolar disorder and other mental health conditions.

科学研究应用

Lithium Extraction from Citrate Media

Lithium citrate plays a crucial role in the extraction of lithium from spent lithium-ion batteries (LIBs). The process involves the separation of lithium with D2EHPA from citrate media as a function of pH. This method provides a secondary source of valuable metals, such as lithium, cobalt, and nickel, reducing the environmental impact of spent LIBs .

Anticancer Agent

Lithium citrate has shown promising results as an anticancer agent. It induces apoptosis, autophagy, and inhibition of tumor growth. It also participates in the regulation of tumor proliferation, tumor invasion, metastasis, and cell cycle arrest .

Suppression of Li Dendrite Growth

In the field of lithium-ion batteries, lithium citrate is used in the development of polymer-coated anodes. These anodes suppress Li dendrite growth at the Li metal electrode surface, preventing penetration of the separator by Li dendrites, which can cause short circuits and ultimately lead to thermal runaway, fires, and explosions .

Treatment of Bipolar Mania

Lithium citrate is used in combination with other drugs for the treatment of bipolar mania. Clinical trials have shown its effectiveness and safety in managing this condition .

Lithium-Ion Batteries

Lithium citrate is used in the production of lithium-ion batteries. It is typically a lithium salt dissolved in a non-aqueous solvent, which is crucial for the functioning of these batteries .

属性

IUPAC Name

trilithium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSIUCDMWSDDCE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Li3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

Record name Lithium citrate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citric acid, lithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70883185
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetrahydrate: White deliquescent solid; [Merck Index]
Record name Lithium citrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14721
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium.
Record name Lithium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lithium citrate

CAS RN

919-16-4, 10377-38-5
Record name Lithium citrate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citric acid, lithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14507
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trilithium citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LITHIUM CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3655633623
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 3N solution of lithium citrate was prepared by slowly adding 384.3 grams of Miles Laboratories 50% w/w citric acid to a stirred aqueous slurry of reagent grade lithium carbonate and, after complete additional of the citric acid, adding sufficient water to bring the total volume to one liter. 3N solutions of lithium neutralized lactic acid, oxalic acid, and tricarballylic acid were similarly prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium citrate
Reactant of Route 2
Lithium citrate
Reactant of Route 3
Lithium citrate
Reactant of Route 4
Lithium citrate
Reactant of Route 5
Lithium citrate
Reactant of Route 6
Lithium citrate

Q & A

A: Lithium citrate demonstrates neuroprotective effects through interactions with multiple protein targets. Two experimentally validated targets are glycogen synthase-3β (GSK-3β) and inositol monophosphatase 1 (IMPA1). [] Lithium citrate has been shown to decrease the activity of both these proteins in rat brain hydrolysates. []

A: Lithium citrate inhibits GSK-3β activity. [] This inhibition has several downstream effects, including modulation of proteins regulated by GSK3β kinase, ultimately promoting neuronal survival. []

A: While lithium ions are responsible for many of lithium citrate's effects, the citrate anion also contributes to its neuroprotective properties. Specifically, citrate enhances the transport of lithium ions into cells, likely through organic acid transport channels like SLC13A5. []

ANone: Lithium citrate has the molecular formula Li3C6H5O7 and a molecular weight of 209.94 g/mol.

A: Yes, terahertz (THz) time-domain spectroscopy has been used to characterize the spectral characteristics of lithium citrate in both solution and solid states. [] Studies showed that the THz absorption coefficient of lithium citrate solution decreases with increasing concentration. []

A: Yes, lithium citrate syrup has been studied for its compatibility with various neuroleptic drug solutions. [] Results showed that while compatible with some neuroleptics, incompatibilities were observed with chlorpromazine, haloperidol, thioridazine, and trifluoperazine products. []

A: The incompatibility arises from the excessive ionic strength in the mixtures when lithium citrate syrup is mixed with specific neuroleptic solutions. [] This leads to the "salting out" effect, causing precipitation of undissociated, solvated ion pairs of the protonated neuroleptic bases and their respective anions. []

A: While lithium citrate itself is not typically employed as a catalyst, research highlights its role in modifying catalytic activity. For instance, citric acid, a precursor to lithium citrate, enhances the cycling performance of silicon nanoparticle anodes in lithium-ion batteries. [] This improvement is attributed to the formation of a lithium citrate-rich solid electrolyte interphase (SEI) on the anode surface during electrochemical cycling. []

A: While computational studies specifically focused on lithium citrate are limited in the provided research, molecular dynamics simulations were used to characterize the absorption peaks of solid-state citrates, offering insights into the formation mechanism of these peaks. []

A: Yes, research suggests that the neuroprotective efficacy varies among different lithium salts. Lithium ascorbate and lithium citrate show significant neuroprotection in a glutamate-induced stress model, while lithium chloride and lithium carbonate do not exhibit such effects. []

A: The enhanced activity of lithium ascorbate and lithium citrate is attributed to their respective anions, ascorbate and citrate. These anions are believed to facilitate lithium ion transport into cells via organic acid transport channels, thereby enhancing intracellular lithium availability and subsequent neuroprotection. []

ANone: The research provided does not delve into the specific stability and formulation aspects of lithium citrate.

ANone: The provided research does not discuss SHE regulations related to lithium citrate.

A: Studies comparing lithium citrate syrup to lithium carbonate tablets found the bioavailability of lithium from the syrup to be bioequivalent to the tablets concerning the maximum serum concentration and the extent of drug absorption. []

A: A novel prolonged-release dosage form of lithium citrate, incorporating aluminum oxide and an organosilicone polymer, exhibits a lower peak serum lithium concentration (Cmax) and a longer time period exceeding 75% of Cmax compared to standard lithium citrate. [, ] The relative bioavailability of the novel formulation was found to be lower than standard lithium citrate. [, ]

A: Researchers utilized a glutamate-induced stress model in cultured cerebellar granule neurons (CGNs) to assess the neuroprotective effects of lithium citrate. []

A: Treatment with lithium citrate at a concentration of 0.2 mM resulted in a significant increase in CGN survival rate, averaging around 30%, compared to untreated controls (p < 0.003). [] These findings demonstrate the neuroprotective potential of lithium citrate in vitro. []

A: Researchers employed a rat model of nephrolithiasis to investigate the impact of lithium citrate on urinary citrate levels and kidney stone prevention. []

A: Administration of lithium citrate led to a significant increase in urinary citrate levels in rats. [] This elevation in urinary citrate was associated with a reduction in calcium oxalate (CaOx) crystal deposition, a key factor in kidney stone formation. [] Furthermore, lithium citrate treatment attenuated kidney tubular dilatation and inflammatory cell infiltration within the kidneys, both of which are characteristic features of nephrolithiasis. []

A: A case study reported on a 3-month-old girl with Canavan disease treated with lithium citrate (45 mg/kg per day). [] After one year, brain NAA levels decreased by approximately 20%, and urinary NAA levels showed an 80% reduction. [] The patient showed some clinical improvements, including improved alertness and visual tracking. [] While promising, more research is needed to confirm these findings.

ANone: The provided research does not discuss any resistance mechanisms or cross-resistance related to lithium citrate.

A: Acute toxicity studies in mice and rats revealed that a single intragastric administration of LOAP, a drug formulation containing lithium citrate, aluminum oxide, and polymethylsiloxane, at doses up to 12,000 mg/kg did not result in mortality or any noticeable local irritation to the gastric mucosa. [, ]

A: Based on the acute toxicity data, LOAP can be classified as hazard class 4 according to GOST 12.1.007-76 standards. [, ]

A: Yes, research shows that lithium citrate can deplete glutathione (GSH) levels in the cytosolic fraction of human blood. [] This depletion was observed to be concentration-dependent, with increasing concentrations of lithium citrate leading to a more significant reduction in GSH levels. []

A: Yes, a comparative study indicated that lithium citrate (organic) caused less depletion of glutathione in human blood plasma than lithium carbonate (inorganic). []

ANone: The provided research does not discuss specific drug delivery or targeting strategies for lithium citrate.

A: Research suggests that measuring corticosterone levels in poultry manure extracts could serve as a non-invasive method to diagnose stress levels and assess the effectiveness of anti-stress interventions, such as those using lithium citrate. []

A: Inductively coupled plasma atomic emission spectrometry (ICP-AES) has been utilized to determine lithium ion concentrations in serum and brain tissue samples. [, , ] Atomic absorption spectrophotometry (AAS) has also been employed for measuring lithium serum concentrations. []

A: Ion chromatography is highlighted as a method for assaying lithium content in lithium citrate formulations. [] This technique offers advantages over traditional flame photometry, such as reduced complexity, avoidance of hazardous chemicals, and increased efficiency. []

A: Studies investigating the toxicity of various lithium salts to honey bees revealed that lithium citrate exhibited the highest toxicity in an in vitro chronic toxicity assay, followed by lithium lactate and lithium formate. []

A: No acute locomotor toxicity was observed in honey bees treated with the tested lithium salts. []

A: All examined lithium salt treatments significantly reduced the lifespan of honey bees in an in vitro survival study. []

ANone: The research provided does not specifically focus on the dissolution or solubility of lithium citrate.

ANone: The provided research does not provide details on analytical method validation for lithium citrate.

ANone: The provided research does not discuss specific quality control and assurance measures for lithium citrate.

ANone: The provided research does not discuss the immunogenicity or immunological responses related to lithium citrate.

A: While not explicitly studied for lithium citrate, research suggests that lithium ions, the pharmacologically active component, may interact with sodium dicarboxylate co-transporters (NaDC-1 and NaDC-3) in the proximal tubules of the kidneys. []

A: Lithium ions are known to inhibit NaDC transporters, which are responsible for citrate reabsorption in the kidneys. [] This inhibition leads to increased urinary citrate excretion, a desirable effect in preventing kidney stone formation. []

ANone: The provided research does not address drug-metabolizing enzyme induction or inhibition by lithium citrate.

ANone: While not directly addressed in the provided research, lithium citrate's use in various applications, including pharmaceuticals and food additives, suggests its biocompatibility within certain limits.

ANone: The provided research does not discuss recycling or waste management strategies for lithium citrate.

A: The research highlights the use of various research infrastructures and resources, including cell culture models (cerebellar granule neurons), animal models (rats, mice, chickens), and analytical techniques like ICP-AES, AAS, ion chromatography, and terahertz spectroscopy. [, , , , , , , , , , , , ]

A: While not extensively detailed, the research mentions the historical context of lithium in medicine. It highlights the first modern report on the actions of lithium carbonate and lithium citrate by Cade in 1949, marking a significant milestone in understanding lithium's therapeutic potential. []

A: The research presented exemplifies cross-disciplinary applications and synergies, integrating knowledge from various fields such as pharmacology, neuroscience, chemistry, materials science, and entomology to investigate the diverse properties and applications of lithium citrate. [, , , , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。